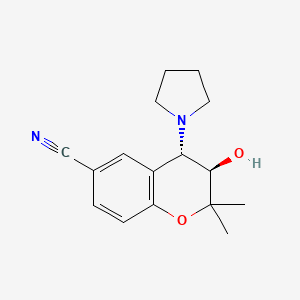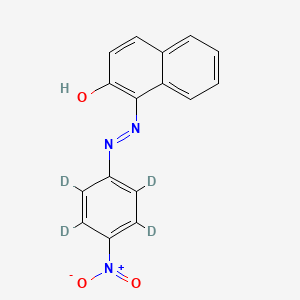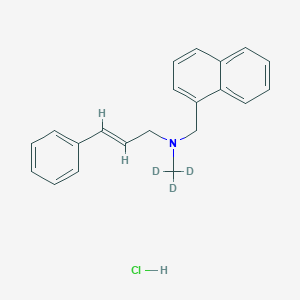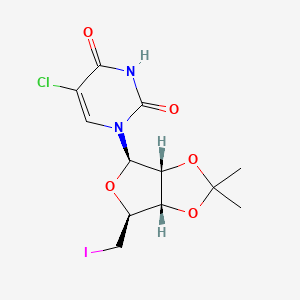![molecular formula C₁₀H₁₂N₄O₅ B1140356 4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one CAS No. 59892-40-9](/img/structure/B1140356.png)
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one, also known as 4-b-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxylic acid, is a synthetic nucleoside analogue of the purine base adenine. It is a compound with a wide range of applications in the field of medicinal chemistry, including the synthesis of several drugs. This compound has been of particular interest due to its potential as an antiviral and anticancer agent.
Scientific Research Applications
Synthesis and Structural Assignments : Regioselective and stereoselective synthesis routes have been established for 4-substituted vic-triazolo[4,5-b]pyrid-5-ones, including 4-(β-D-ribofuranosyl) derivatives. These compounds have potential as substrates and inhibitors for enzymes of polynucleotide synthesis (Lynch & Sharma, 1976).
Anti-Hepatitis C Virus Applications : Certain derivatives of 4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one, such as 6-bromo, 7-methylamino, and 5-thiono analogues, have demonstrated potent anti-HCV activity in cell-based assays. This highlights the potential of these compounds in developing treatments for hepatitis C (Wang et al., 2005).
In Vitro Evaluation of Antiviral and Antitumor Activity : 4-Amino-1-(β-D-ribofuranosyl)-1H-1,2,3-triazolo[4,5-c]pyridine and its derivatives have been synthesized and evaluated for antiviral and antitumor activity. These compounds have shown effectiveness against viruses like ASFV and VSV, as well as some activity against human colon adenocarcinoma (Franchetti et al., 1993).
Structural and Conformational Studies : Detailed structural and conformational studies of these compounds have been conducted, which are crucial for understanding their potential as therapeutic agents (Lynch & Sharma, 1976).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been reported to have a wide range of pharmacological properties . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension . They also show activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown significant biomedical applications . They have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and for the treatment of Parkinson’s disease .
Biochemical Pathways
Related compounds have been reported to have significant effects on various biological systems .
Result of Action
Similar compounds have demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .
properties
IUPAC Name |
4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-3-5-7(17)8(18)10(19-5)14-6(16)2-1-4-9(14)12-13-11-4/h1-2,5,7-8,10,15,17-18H,3H2,(H,11,12,13)/t5-,7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMHPHGOOTALN-VPCXQMTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C2=NNN=C21)C3C(C(C(O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C2=NNN=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)




![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)
![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)

